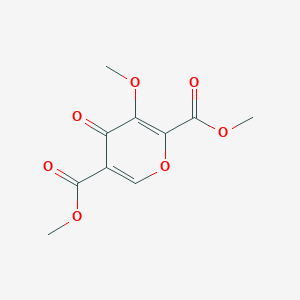

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a chemical compound with the molecular formula C10H10O7 . It has a molecular weight of 242.19 . It is a solid substance stored in a refrigerator . This compound is a useful intermediate for the preparation of dolutegravir and dolutegravir salts used in antiretroviral medications .

Synthesis Analysis

The synthesis of Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has been reported in literature . A two-step procedure was extensively optimized, and it was found that the reactions can be carried out in toluene as a single solvent . The product was directly obtained by a simple filtration .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 . The InChI key is QEKNLIRXCBQPFD-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate are not mentioned in the search results, it is known to be a useful intermediate in the synthesis of dolutegravir and dolutegravir salts .Physical And Chemical Properties Analysis

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a solid substance . It has a molecular weight of 242.19 . It is stored in a refrigerator .Scientific Research Applications

Synthesis of Dolutegravir

This compound plays a crucial role in the synthesis of Dolutegravir , a second-generation integrase inhibitor used in the treatment of HIV-1 infection . Dolutegravir has a significantly improved resistance profile compared to first-generation integrase inhibitors .

Development of Anti-HIV Drugs

The compound is used in the development of a new class of anti-HIV drugs, known as integrase inhibitors . These drugs have a novel mode of action and have proven remarkably efficient at reducing viral load in treatment-naive patients’ viral strains .

Research in Heterocyclic Chemistry

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a key compound in heterocyclic chemistry . It is used in the synthesis of heterocycles, which are core structures in many pharmaceuticals .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Improved Synthetic Process

The compound is used in an improved synthetic process for the preparation of 4-oxo-4H-pyran-3,5-dicarboxylate . This process can be carried out in toluene as a single solvent, and the product can be obtained directly by simple filtration .

Commercial Availability

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and industrial applications .

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known to be a useful intermediate in the synthesis of antiretroviral medications .

Mode of Action

As an intermediate, it likely undergoes further chemical reactions to form the active compound in antiretroviral medications .

Biochemical Pathways

Given its role in the synthesis of antiretroviral medications, it may indirectly influence pathways related to viral replication .

Result of Action

As an intermediate in the synthesis of antiretroviral medications, its ultimate effect would be to inhibit viral replication .

Action Environment

It’s worth noting that the compound’s synthesis process has been optimized for efficiency and environmental sustainability .

properties

IUPAC Name |

dimethyl 3-methoxy-4-oxopyran-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKNLIRXCBQPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=C(C1=O)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2783625.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)

![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)